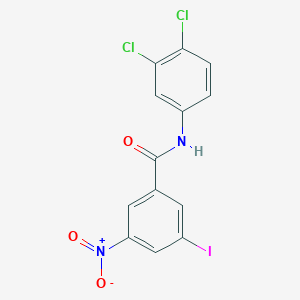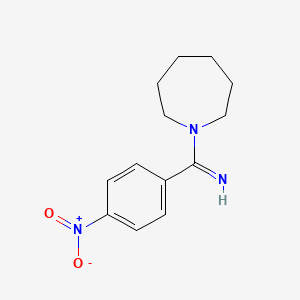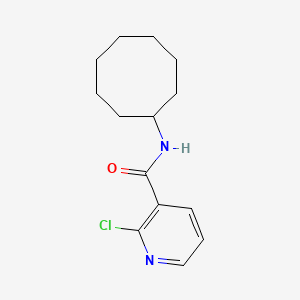![molecular formula C23H22BrNO7 B12467635 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a nitrophenyl group, and a dioxane ring
Preparation Methods
The synthesis of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. The starting materials often include brominated aromatic compounds and nitrophenyl derivatives. The synthetic route may involve:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Condensation: Formation of the dioxane ring through a condensation reaction.
Final Assembly: Combining the brominated and methoxylated aromatic rings with the dioxane ring under specific conditions, such as the presence of a catalyst and controlled temperature
Chemical Reactions Analysis
5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of oxygen atoms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include:
3-(3-Bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide: Shares the brominated and nitrophenyl groups but differs in the overall structure.
N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-nitrophenyl)methoxy]phenyl}methylidene: Similar functional groups but different arrangement and additional hydroxyl group
The uniqueness of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione lies in its specific combination of functional groups and the dioxane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22BrNO7 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H22BrNO7/c1-22(2,3)23(4)31-20(26)17(21(27)32-23)11-15-7-10-19(18(24)12-15)30-13-14-5-8-16(9-6-14)25(28)29/h5-12H,13H2,1-4H3 |
InChI Key |
LOWPABMQHLOLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)

![N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12467576.png)
![2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B12467580.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B12467584.png)




![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)

![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
